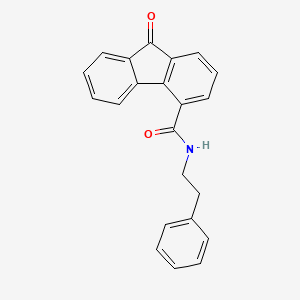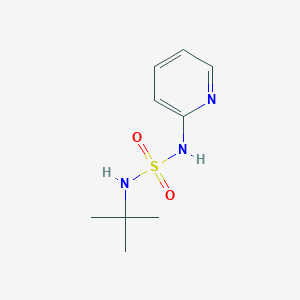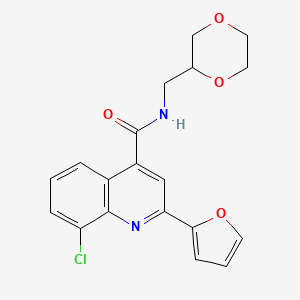
1-(3-phenyl-1H-indol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-phenyl-1H-indol-2-yl)ethanone is a chemical compound related to the indole family, notable for its diverse applications in chemical synthesis and potential biological activities. Its structure is characterized by an indole ring substituted with a phenyl group and an ethanone fragment.
Synthesis Analysis
- Synthesis of derivatives like bis(1H-indol-3-yl)ethanones can be achieved through the reaction of phenylglyoxals with indole in the presence of B(HSO4)3 under solvent-free thermal and aqueous media conditions, offering advantages like short reaction times and excellent yields (Mosslemin & Movahhed, 2012).
Molecular Structure Analysis
- Compounds similar to 1-(3-phenyl-1H-indol-2-yl)ethanone have been characterized using techniques like FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction. Computational methods such as DFT have been used to optimize geometries and understand electronic spectra (Nycz et al., 2010).
Chemical Reactions and Properties
- The indole derivatives undergo various chemical reactions, including isomerization and rearrangements under different conditions. For instance, 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones can isomerize into 2-hydroxy-2-aryl-1-(indol-3-yl)ethan-1-ones in the presence of triethylamine or EtONa (Shtamburg et al., 2018).
Physical Properties Analysis
- The physical properties such as crystalline structure and vibrational frequencies of similar compounds can be determined using X-ray diffraction and vibrational spectroscopy. These studies are crucial for understanding the stability and reactivity of the molecules (Murugavel et al., 2016).
Chemical Properties Analysis
- The chemical properties, including reactivity and interaction with other molecules, can be elucidated through studies like molecular docking and NBO analysis. For instance, the study of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone revealed insights into charge transfer, stability, and potential bioactivity (Mary et al., 2015).
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Potential
A study by Rehman, Saini, and Kumar (2022) detailed the preparation of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, aiming to explore their anti-inflammatory properties. The synthesis process involves reacting indole with chloroacetyl chloride, followed by several steps to achieve the final derivatives. These compounds were evaluated using the carrageenan-induced Rat Hind Paw Edema model, showcasing their potential as anti-inflammatory agents (Rehman, Saini, & Kumar, 2022).
Antibacterial and Antifungal Activities
Research on new 1H-Indole derivatives synthesized through the reaction of indole with chloroacetyl chloride revealed significant antimicrobial activity. These compounds were evaluated against various bacteria and fungi, including Aspergillus niger and Candida albicans, showing promising antibacterial and antifungal properties. The study underscores the potential of 1H-indole derivatives in addressing microbial infections (Letters in Applied NanoBioScience, 2020).
Syntheses of Bis(1H -Indol-3-yl)ethanones
Mosslemin and Movahhed (2012) highlighted an efficient method for synthesizing bis(1H-indol-3-yl)ethanones, using phenylglyoxals and indole in the presence of B(HSO4)3. This synthesis process offers advantages like short reaction times and excellent yields, pointing to the versatility of 1H-indol derivatives in chemical synthesis (Mosslemin & Movahhed, 2012).
Antimicrobial Agents
Li Bochao et al. (2017) developed 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives and evaluated their antimicrobial activities. The study found that several compounds exhibited growth inhibitory effects against fungi and bacteria, highlighting the potential of 1H-indol derivatives as antimicrobial agents (Li Bochao et al., 2017).
Photoremovable Protecting Group for Carboxylic Acids
Atemnkeng et al. (2003) introduced a new photoremovable protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), for carboxylic acids. This group showcases the utility of 1H-indol derivatives in synthetic organic chemistry, particularly in the photorelease of protected compounds (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Propriétés
IUPAC Name |
1-(3-phenyl-1H-indol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11(18)16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17-16/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGULCBCGRUAKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-{[2-(ethylthio)pyrimidin-5-yl]methyl}-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593837.png)
![3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide](/img/structure/B5593848.png)

![{4-[(1-adamantylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5593863.png)
![(1S*,5R*)-3-methyl-6-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5593873.png)
![2-{1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593878.png)

![{3-allyl-1-[4-(1H-pyrazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5593888.png)
![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-phenyl-2-furamide](/img/structure/B5593889.png)

![ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593903.png)
![2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)
![N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5593947.png)